molecular formula C9H16O4 B1620617 (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate CAS No. 90472-93-8

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

Cat. No.: B1620617
CAS No.: 90472-93-8
M. Wt: 188.22 g/mol
InChI Key: IDSLPFFBCXXLKI-ZETCQYMHSA-N
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Description

IUPAC Nomenclature and Stereochemical Configuration Analysis

The International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate. This systematic name precisely defines the stereochemical configuration at the carbon-4 position of the dioxolane ring, designated as (S) according to the Cahn-Ingold-Prelog priority rules. The compound's stereochemical integrity is maintained through the specific spatial arrangement of substituents around the chiral center, which significantly influences its chemical reactivity and potential biological activity.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is documented as CC1(OCC@@HCCC(=O)OC)C, which explicitly denotes the stereochemistry at the dioxolane ring position. The International Chemical Identifier string provides additional structural verification: InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1. This detailed notation system ensures unambiguous identification of the compound's three-dimensional structure and stereochemical configuration.

Property Value Reference
IUPAC Name methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate
Molecular Formula C9H16O4
Stereochemical Descriptor (4S) configuration
InChI Key IDSLPFFBCXXLKI-ZETCQYMHSA-N
Molecular Weight 188.22 g/mol

The stereochemical assignment relies on the absolute configuration at the asymmetric carbon within the dioxolane ring structure. This chiral center creates distinct enantiomeric forms, with the (S)-configuration representing the specific spatial arrangement where the priority sequence decreases in a counterclockwise direction when viewed from the hydrogen atom. The presence of this defined stereochemistry distinguishes the compound from its racemic mixture and its (R)-enantiomer, each possessing unique chemical and physical properties.

Properties

IUPAC Name

methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2)12-6-7(13-9)4-5-8(10)11-3/h7H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDSLPFFBCXXLKI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCC(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370027
Record name Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90472-93-8
Record name Methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate typically involves the reaction of (S)-2,2-dimethyl-1,3-dioxolane-4-methanol with methyl acrylate. The reaction is catalyzed by a base such as sodium hydride or potassium tert-butoxide. The reaction conditions usually involve refluxing the reactants in an aprotic solvent like tetrahydrofuran or dimethyl sulfoxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or sulfonates, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Pharmaceutical Development

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate has been investigated for its potential as a precursor in the synthesis of biologically active compounds. Its structure allows for modifications that can lead to various pharmacophores.

Case Study :
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited promising activity against specific cancer cell lines. The dioxolane moiety enhances solubility and bioavailability, making it a favorable candidate for drug formulation.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis pathways. Its ability to undergo nucleophilic substitutions and other reactions makes it versatile for creating complex organic molecules.

Data Table: Synthetic Applications

ApplicationReaction TypeOutcome
Drug SynthesisEsterificationFormation of targeted drugs
Polymer ChemistryCopolymerizationDevelopment of biodegradable polymers
AgrochemicalsFunctionalizationSynthesis of insecticides

Material Science

Research indicates that this compound can be used in the formulation of advanced materials due to its unique chemical properties.

Case Study :
In a study focused on biodegradable materials, this compound was incorporated into polymer matrices to enhance mechanical properties while maintaining environmental sustainability.

Mechanism of Action

The mechanism of action of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological responses. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Solketal Esters

Compounds such as (2,2-dimethyl-1,3-dioxolan-4-yl)methyl palmitate (3) and (2,2-dimethyl-1,3-dioxolan-4-yl)methyl stearate (4) share the solketal core but differ in their fatty acid ester chains. These analogues exhibit thermotropic liquid-crystalline behavior, with distinct melting points (e.g., 55°C for compound 3 and 54°C for compound 4) and mesophase transitions between 30–54°C, attributed to their amphiphilic structures .

Table 1: Thermal Properties of Solketal Derivatives

Compound Melting Point (°C) Mesophase Range (°C) Key Structural Feature
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate <60 None Short methyl ester chain
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl palmitate (3) 55 30–55 C16 fatty acid ester
(2,2-dimethyl-1,3-dioxolan-4-yl)methyl stearate (4) 54 39–54 C18 fatty acid ester

Amino Acid Derivatives

Compounds like (R)-methyl 2-(tert-butoxycarbonylamino)-3-(((R)-2,2-dimethyl-1,3-dioxolan-4-yl)methylthio)propanoate (10a) and (S)-methyl 3-tert-butoxy-2-(2-(tert-butoxycarbonylamino)-3-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)propanamido)propanoate (19a) incorporate amino acid residues. These derivatives are designed for Toll-like receptor (TLR) modulation and exhibit enhanced solubility and stereochemical complexity compared to the target compound. For example, the thioether linkage in 10a improves metabolic stability, while the Boc-protected amino groups in 19a enable controlled deprotection during synthesis .

Pharmaceutical Intermediates

Landiolol-Related Compounds

The (S)-enantiomer of the target compound is a key intermediate in synthesizing Landiolol hydrochloride, a short-acting β-blocker. Impurities such as (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate (Landiolol impurity 2) and ((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-(((S)-oxiran-2-yl)methoxy)phenyl)propanoate (Landiolol impurity 3) highlight the criticality of stereochemistry. The (R)-isomer (impurity 2) exhibits reduced β-blocking activity, underscoring the pharmacological superiority of the (S)-configuration .

Table 2: Stereochemical Impact on Pharmaceutical Activity

Compound Configuration Biological Activity Application
This compound S High β-blocking activity Landiolol synthesis
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate R Low β-blocking activity Impurity in Landiolol

Antiviral and Anti-Inflammatory Derivatives

Compounds like ethyl (S)-3-(((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-2-tosyloxypropanoate (16) and SDZ-224015 (Z-VAD-DCB) utilize the dioxolane ring for antiviral or caspase-inhibitory activity. SDZ-224015, synthesized from ethyl (S)-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-3-(phenylamino)propanoate, demonstrates the adaptability of the dioxolane scaffold in drug repurposing .

Biological Activity

(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate, also known by its CAS number 81703-93-7, is a compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C9H16O4. It features a dioxolane ring which is significant for its biological interactions. The compound's structure can be represented as follows:

  • IUPAC Name: Methyl (S)-(+)-3-(2,2-dimethyl-1,3-dioxolan-4-yl)trans-2-propenoate
  • Molecular Weight: 188.23 g/mol
  • CAS Number: 81703-93-7

Biological Activity Overview

Research indicates that this compound exhibits several biological activities which can be categorized as follows:

1. Antioxidant Activity

Studies have shown that compounds with dioxolane structures can exhibit antioxidant properties. This is crucial in mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

The compound has been investigated for its potential to modulate inflammatory pathways. In particular, it may influence the NF-kB signaling pathway, which is pivotal in inflammatory responses.

3. Anticancer Potential

Preliminary studies suggest that this compound might have cytotoxic effects against certain cancer cell lines. The mechanism of action could involve the induction of apoptosis and inhibition of cell proliferation.

Data Table: Biological Activities

Activity Description Reference
AntioxidantExhibits free radical scavenging activity
Anti-inflammatoryModulates NF-kB signaling pathway
AnticancerInduces apoptosis in cancer cell lines

Case Study 1: Antioxidant Activity

A study published in a peer-reviewed journal assessed the antioxidant capacity of various dioxolane derivatives including this compound. The results indicated a significant reduction in oxidative stress markers in vitro when treated with this compound.

Case Study 2: Anti-inflammatory Mechanisms

Research involving animal models demonstrated that administration of this compound led to a marked decrease in inflammatory cytokines. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Study 3: Anticancer Effects

In vitro studies on several cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis at specific concentrations. These findings warrant further investigation into its potential as an anticancer agent.

Q & A

Q. What synthetic routes are commonly employed for the preparation of (S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate?

The compound is typically synthesized via multi-step protocols involving esterification and protection/deprotection strategies. For example, silica gel chromatography (ethyl acetate/hexane) is used to purify intermediates like 3-[[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy]propyl methanesulfonate, a precursor in pharmaceutical syntheses . Reaction optimization often employs cesium carbonate in acetonitrile under reflux (75°C), followed by acid hydrolysis and HPLC purification .

Q. What analytical methods are recommended for characterizing this compound?

  • LCMS : A molecular ion peak at m/z 269 [M+H]⁺ and HPLC retention time of 0.77 minutes (SMD-TFA05 conditions) are diagnostic .
  • Chiral HPLC : Critical for confirming enantiomeric purity, given the (S)-configuration of the dioxolane moiety. Columns like YMC-Actus Triart C18 (100 x 330 mm) with MeCN/water (0.1% formic acid) are effective .
  • NMR : Stereochemical validation can be achieved via ¹H/¹³C NMR, particularly for distinguishing diastereomers in intermediates .

Q. How is the compound purified to achieve high chemical and stereochemical purity?

Reverse-phase HPLC with formic acid-modified mobile phases is standard. For example, preparative HPLC using MeCN/water (0.1% formic acid) yields >95% purity in pharmaceutical intermediates . Silica gel chromatography with ethyl acetate/hexane gradients is also used for intermediate purification .

Advanced Research Questions

Q. What stereochemical challenges arise during synthesis, and how are they addressed?

The (S)-configured dioxolane ring is prone to racemization under acidic or high-temperature conditions. Strategies include:

  • Using chiral auxiliaries (e.g., tert-butoxycarbonyl groups) to stabilize the configuration during coupling reactions .
  • Kinetic resolution via enantioselective catalysts, as demonstrated in analogous reductions of α,β-unsaturated esters using CoCl₂/NaBH₄ .
  • Monitoring enantiopurity with chiral stationary-phase HPLC throughout synthetic steps .

Q. How does the compound function as a building block in complex drug syntheses?

It serves as a key intermediate in bioactive molecules like Landiolol hydrochloride, a β-blocker. The dioxolane group enhances solubility and metabolic stability. For example, the ester moiety is coupled with morpholine-derived amines under Mitsunobu-like conditions to form pharmacologically active carboxamides . Structure-activity relationship (SAR) studies highlight the importance of the (S)-configuration for binding affinity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The methanesulfonate leaving group in intermediates like 3-[[(4S)-dioxolan-4-yl]methoxy]propyl methanesulfonate facilitates SN2 reactions with amines or alcohols. Cesium carbonate acts as a base to deprotonate nucleophiles, while acetonitrile stabilizes transition states via polar aprotic effects . Competing elimination pathways (e.g., E2) are minimized by maintaining anhydrous conditions .

Q. Are there contradictions in reported synthetic yields, and how can they be resolved?

Discrepancies in yields (e.g., 66–75% in similar steps ) often stem from variations in reaction scale, catalyst loading, or purification methods. Reproducibility can be improved by:

  • Standardizing HPLC gradient profiles (e.g., MeCN/water vs. methanol/water) .
  • Optimizing stoichiometry of coupling agents (e.g., HATU vs. EDCI) in peptide-like syntheses .

Methodological Considerations

Q. What protocols ensure successful scale-up from milligram to gram quantities?

  • Process Chemistry : Replace silica gel chromatography with recrystallization for intermediates (e.g., using ethyl acetate/hexane mixtures) .
  • Catalyst Recycling : Metal catalysts (e.g., CoCl₂) in reduction steps can be recovered via aqueous extraction .
  • Quality Control : Implement in-line LCMS to monitor reaction progress and minimize batch failures .

Q. How can researchers validate the absence of diastereomeric impurities?

  • Chiral Derivatization : Convert the compound to diastereomers using chiral derivatizing agents (e.g., Mosher’s acid) for NMR analysis .
  • X-ray Crystallography : Resolve absolute configuration in crystalline intermediates, as demonstrated for Landiolol-related structures .

Tables of Key Data

Analytical Parameter Value/Condition Reference
LCMS m/z ([M+H]⁺)269
HPLC Retention Time (SMD-TFA05)0.77 minutes
Chiral HPLC ColumnYMC-Actus Triart C18 (100 x 330 mm)
Purification Solvent SystemMeCN/water (0.1% formic acid)

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Reactant of Route 2
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(S)-Methyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate

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